molecular formula C23H25N7O3 B12392539 Fgfr2/3-IN-1

Fgfr2/3-IN-1

Cat. No.: B12392539
M. Wt: 450.5 g/mol
InChI Key: XKKGIGFZDVPVNO-NGGDXUQASA-N
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Description

Fgfr2/3-IN-1 is a selective, irreversible, orally bioavailable small-molecule inhibitor targeting fibroblast growth factor receptors 2 and 3. These receptors are part of the fibroblast growth factor receptor family, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival. Dysregulation of these receptors is implicated in various cancers, making them significant targets for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr2/3-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance selectivity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fgfr2/3-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives with enhanced biological activity .

Mechanism of Action

Fgfr2/3-IN-1 exerts its effects by binding to the kinase domain of fibroblast growth factor receptors 2 and 3, inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of key pathways involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the ATP-binding site of the kinase domain, where it forms covalent bonds with specific amino acid residues, leading to irreversible inhibition .

Properties

Molecular Formula

C23H25N7O3

Molecular Weight

450.5 g/mol

IUPAC Name

5-[5-[(3S)-oxolan-3-yl]oxy-6-(1-propan-2-ylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-N-(trideuteriomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H25N7O3/c1-14(2)29-11-17(9-26-29)20-12-30-21(28-23(20)33-18-4-5-32-13-18)19(10-27-30)15-6-16(8-25-7-15)22(31)24-3/h6-12,14,18H,4-5,13H2,1-3H3,(H,24,31)/t18-/m0/s1/i3D3

InChI Key

XKKGIGFZDVPVNO-NGGDXUQASA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CN=CC(=C1)C2=C3N=C(C(=CN3N=C2)C4=CN(N=C4)C(C)C)O[C@H]5CCOC5

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CC(=CN=C4)C(=O)NC)N=C2OC5CCOC5

Origin of Product

United States

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